5-Bromo-3-(4-methylanilino)indol-2-one
Description
Structure
3D Structure
Properties
CAS No. |
57743-26-7 |
|---|---|
Molecular Formula |
C15H11BrN2O |
Molecular Weight |
315.16 g/mol |
IUPAC Name |
5-bromo-3-(4-methylphenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C15H11BrN2O/c1-9-2-5-11(6-3-9)17-14-12-8-10(16)4-7-13(12)18-15(14)19/h2-8H,1H3,(H,17,18,19) |
InChI Key |
DSKFGKWELDNZPC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)Br)NC2=O |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC2=O)Br |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC2=O)Br |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 5 Bromo 3 4 Methylanilino Indol 2 One and Its Analogs
Systematic Core Indolin-2-one Scaffold Modifications and Their Influence on Biological Activities
The indolin-2-one core is a versatile template for drug design, and its biological activity can be significantly modulated by substitutions at various positions. The inherent reactivity of the 3-position of the indole (B1671886) ring makes it a primary site for electrophilic substitution, allowing for the introduction of diverse functional groups.
Research has shown that the biological profile of indolin-2-one derivatives is highly dependent on the nature of the substituent at the C-3 position. For instance, the introduction of a (Z)-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene) group at this position has been a key feature in the development of potent antitumor drugs that inhibit receptor tyrosine kinases (RTKs). Furthermore, the addition of a ureido group at the C-6 position of 3-pyrrolemethylideneindolin-2-one has been found to enhance inhibitory potency against vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR).
Systematic modifications of the indolin-2-one scaffold have led to the discovery of compounds with a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The following table summarizes the influence of various scaffold modifications on biological activity:
| Modification Site | Substituent | Observed Biological Activity | Reference |
| C-3 | (Z)-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene) | Potent antitumor activity via RTK inhibition | |
| C-3 | 3-substituted-(methylenehydrazono) | Anticancer activity against human breast cancer cell line MCF-7 | |
| C-3 | (3-hydroxyphenyl) | High anti-inflammatory activity | |
| C-5 | Halogens (F, Cl, Br) | Modulated inhibitory potency against aldose reductase | |
| C-6 | Ureido group | Enhanced VEGFR and PDGFR inhibition | |
| N-1 | Benzyl group | Anticancer activity against breast and lung cancer cell lines |
Conformational and Electronic Effects of Substituents at the C-3 Position on Biological Efficacy
The substituent at the C-3 position of the indolin-2-one ring plays a crucial role in determining the molecule's biological efficacy. Both the conformational and electronic properties of this substituent can significantly influence its interaction with biological targets.
The anilino moiety at the C-3 position is a key structural feature that can modulate the biological activity of indolin-2-one derivatives. The electronic nature of substituents on the phenyl ring of the anilino group can have a profound effect. For example, in a series of 3-substituted-indolin-2-one derivatives designed as anti-inflammatory agents, it was observed that electronegative groups such as Cl, Br, and CF3 on the phenyl ring resulted in a moderate suppression of nitric oxide secretion. In contrast, hydroxyl (OH) substitutions at the ortho and meta positions led to a more potent inhibition of nitric oxide production.
The steric and electronic effects of substituents on a related compound, pazopanib, a VEGFR-2 inhibitor, have also been studied. It was found that different electronic effects on the benzene (B151609) ring altered the kinase inhibition. Specifically, a hydrogen at one position and a trifluoro-ether at another resulted in the most significant inhibitory effect on VEGFR-2, which was attributed to the presence of electronegative groups.
The geometry of the exocyclic double bond at the C-3 position of 3-substituted indolin-2-ones, leading to E/Z isomers, is a critical factor for biological activity. The determination of these isomers is often achieved through nuclear magnetic resonance (NMR) spectroscopy by observing the chemical shifts of specific protons on the phenyl ring at the C-3 position.
Studies on 3-arylideneoxindoles have shown that the E/Z isomerization can be influenced by various factors, including solvent, temperature, time, and light. As a result, these compounds are often tested as a mixture of both isomers. The specific configuration of the double bond can significantly impact how the molecule fits into the binding site of a biological target, thereby affecting its inhibitory potency.
Impact of Bromine Substitution at the C-5 Position on Pharmacological Profiles
The introduction of halogen atoms is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of lead compounds. The substitution of a bromine atom at the C-5 position of the indolin-2-one scaffold has been shown to have a significant impact on the pharmacological profile of these compounds.
In a study of N-benzyl-5-bromoindolin-2-one derivatives, compounds bearing this scaffold were evaluated for their anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines. The results indicated that these compounds exhibited notable anticancer effects. Another study synthesized a Schiff base ligand, 5-bromo-3-(((8-hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one, and its metal complexes, which were screened for their in vitro antibacterial and antifungal activities.
Future Research Perspectives for 5 Bromo 3 4 Methylanilino Indol 2 One and Indolin 2 One Derivatives
Rational Design and Synthesis of Next-Generation Indolin-2-one Analogs with Enhanced Specificity and Potency
The rational design of new indolin-2-one analogs is a key strategy to improve their therapeutic potential. By making precise modifications to the core structure, researchers aim to enhance potency, selectivity, and pharmacokinetic properties.
One successful approach involves the synthesis of 3-substituted-indolin-2-one derivatives. For instance, a study focused on creating analogs with anti-inflammatory properties led to the identification of 3-(3-hydroxyphenyl)-indolin-2-one as a potent inhibitor of nitric oxide production, a key mediator in inflammation. mdpi.comnih.gov This was achieved by designing molecules based on the structures of aurones and azaaurones, known for their anti-inflammatory effects. mdpi.com The synthesis process for these derivatives is often straightforward, allowing for the generation of a diverse library of compounds for screening. mdpi.com
Another area of focus is the development of indolin-2-one derivatives as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. The indolin-2-one core is considered a "privileged structure" for kinase inhibitors. nih.govnih.gov For example, Sunitinib (B231), an approved anticancer drug, features the indolin-2-one scaffold and acts as a multi-targeted tyrosine kinase inhibitor. nih.govwikipedia.orgnih.gov Researchers continue to build upon this success by designing new analogs that target specific kinases with greater affinity and fewer off-target effects. For example, novel indolin-2-one derivatives have been designed and synthesized as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a promising target for acute myeloid leukemia (AML). nih.gov Structure-activity relationship (SAR) studies have shown that modifications at the solvent interface position can significantly increase the potency of these inhibitors. nih.gov
The synthesis of these next-generation analogs often involves multi-step reactions. For example, a common route to 3-substituted indolin-2-ones involves the condensation of isatin (B1672199) with compounds containing an active methylene (B1212753) group. researchgate.net More advanced methods, such as the Eschenmoser coupling reaction, provide a highly modular approach to synthesize (Z)-3-[amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones, some of which exhibit significant tyrosine kinase inhibiting activity. beilstein-journals.org
Table 1: Examples of Rationally Designed Indolin-2-one Analogs and their Activities
| Compound/Derivative Class | Design Strategy | Target/Activity | Key Findings |
| 3-(3-hydroxyphenyl)-indolin-2-one | Based on aurone (B1235358) and azaaurone structures | Anti-inflammatory | Potent inhibitor of nitric oxide production. mdpi.comnih.gov |
| Substituted indolin-2-ones | Molecular dissection of indirubin | Anticancer (Kinase inhibition) | Compounds 1c and 1h showed submicromolar IC50 values against HCT-116 cells. nih.gov |
| Indolin-2-one derivatives with heterocyclic alkane | Based on Sunitinib scaffold | FLT3 inhibition (Anticancer) | Compounds 10a and 10d exhibited better efficacy than Sunitinib in MV4-11 cells. nih.gov |
| (Z)-3-[amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones | Eschenmoser coupling reaction | Tyrosine kinase inhibition | Highly modular synthesis with good yields. beilstein-journals.org |
Investigation of Novel Biological Targets and Therapeutic Applications for Indolin-2-one Scaffolds
The versatility of the indolin-2-one scaffold allows for its application against a wide range of biological targets beyond the well-established protein kinases. Researchers are actively exploring new therapeutic avenues for these compounds.
One promising area is the development of indolin-2-one derivatives as antimicrobial agents. nih.gov With the rise of antibiotic resistance, there is an urgent need for new antibacterial compounds. nih.gov Hybrids of indolin-2-one and nitroimidazole have shown to be effective against Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA). nih.gov Further structural refinement led to a derivative with a nitro group at the C-5 position of the indolin-2-one ring, which exhibited remarkable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov
The anti-inflammatory potential of indolin-2-one derivatives is another active area of research. mdpi.comnih.gov As mentioned previously, certain 3-substituted analogs have demonstrated significant inhibition of inflammatory mediators. mdpi.comnih.gov These findings suggest that indolin-2-one derivatives could be developed as treatments for chronic inflammatory diseases.
Furthermore, the indolin-2-one scaffold is being investigated for its potential in treating neurodegenerative diseases. nih.gov The ability of these compounds to interact with various biological targets makes them attractive candidates for complex diseases with multiple pathological pathways.
Computational approaches, such as in silico repositioning, are being used to identify potential new biological targets for existing oxindole (B195798) scaffolds. nih.gov This strategy can accelerate the drug discovery process by finding new uses for already synthesized and characterized compounds. nih.gov For example, a computational study identified vascular endothelial growth factor receptor 2 (VEGFR-2) as a potential target for a series of oxindole derivatives. nih.gov
Table 2: Novel Biological Targets and Therapeutic Applications of Indolin-2-one Derivatives
| Therapeutic Area | Biological Target(s) | Example Compound/Derivative Class | Key Findings |
| Infectious Diseases | Bacterial enzymes, Quorum sensing | Thiazolo-indolin-2-one derivatives, Indolin-2-one-nitroimidazole hybrids | Promising antibacterial activity against drug-resistant bacteria. nih.govnih.gov |
| Inflammation | Nitric oxide synthase, Cytokines | 3-(3-hydroxyphenyl)-indolin-2-one | Significant inhibition of inflammatory mediators. mdpi.comnih.gov |
| Cancer | p21-activated kinase 4 (PAK4), Dihydrofolate reductase (DHFR) | Substituted indolin-2-one derivatives, Thiazolo-indolin-2-one derivatives | Potent inhibitory activity against cancer cell lines. nih.govnih.gov |
| Neurodegenerative Diseases | Various CNS targets | Indole (B1671886) derivatives | Potential for treating complex neurological disorders. nih.gov |
| Fibrosis | Tyrosine kinases | Nintedanib | Approved for the treatment of idiopathic pulmonary fibrosis. wikipedia.org |
Development of Hybrid Molecules Incorporating the 5-Bromo-3-(4-methylanilino)indol-2-one Moiety
Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced activity or a dual mode of action. ekb.eg This approach is being increasingly applied to the indolin-2-one scaffold.
Researchers have successfully synthesized hybrid molecules by combining the indolin-2-one core with other bioactive heterocyclic systems. For example, indole-2-one-coumarin hybrids have been prepared, leveraging the known biological activities of both isatin and coumarin (B35378) nuclei. ekb.eg Similarly, hybrids of indolin-2-one and nitroimidazole have been developed as potent antibacterial agents. nih.gov
The synthesis of these hybrid molecules can be achieved through various chemical strategies. One-pot reactions are often employed for their efficiency and eco-friendliness. ekb.eg For instance, spiro[indole-2-one-3,4'-pyrimidin-2-one]-coumarin hybrids have been synthesized in a simple, one-pot reaction. ekb.eg
The rationale behind creating these hybrids is to target multiple pathways involved in a disease process or to overcome drug resistance. For example, a hybrid molecule might inhibit a key enzyme while also disrupting a bacterial communication system known as quorum sensing. nih.gov
The development of hybrid molecules incorporating the specific this compound moiety is a promising future direction. By strategically linking this core to other pharmacophores, it may be possible to create novel therapeutics with improved efficacy for a variety of diseases.
Integration of Artificial Intelligence, Machine Learning, and Chemoinformatics in Indolin-2-one Drug Discovery
The fields of artificial intelligence (AI), machine learning (ML), and chemoinformatics are revolutionizing drug discovery. researchgate.netnih.govnih.gov These computational tools can analyze vast datasets to identify patterns, predict biological activities, and guide the design of new molecules, thereby accelerating the entire process. nih.govbpasjournals.com
In the context of indolin-2-one drug discovery, AI and ML can be applied in several ways:
Generative Chemistry: AI algorithms can design novel indolin-2-one derivatives with desired properties. nih.gov
ADMET Prediction: ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to prioritize candidates with favorable pharmacokinetic profiles. nih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be used to develop robust models that predict the biological activity of new indolin-2-one analogs based on their chemical structure. tandfonline.comresearchgate.net These models can then be used to design molecules with improved potency.
Virtual Screening: AI-powered virtual screening can rapidly screen large libraries of compounds to identify those that are most likely to bind to a specific biological target.
For example, a 3D-QSAR study was conducted on a series of indolin-2-one derivatives as inhibitors of tropomyosin receptor kinases (TRKs), which are implicated in cancer. tandfonline.comresearchgate.net The resulting models were then used to design new molecules with potentially superior inhibitory activity. tandfonline.comresearchgate.net
The integration of these computational approaches with experimental validation is crucial for success. By combining the predictive power of AI with the rigor of laboratory testing, researchers can significantly streamline the discovery of new indolin-2-one-based drugs.
In-depth Mechanistic Elucidation of Emerging Biological Activities and Pathways
While many indolin-2-one derivatives have shown promising biological activity, a deep understanding of their mechanisms of action is often lacking. Future research should focus on elucidating the precise molecular pathways through which these compounds exert their effects.
For example, while a number of indolin-2-one derivatives have demonstrated potent anticancer activity, the exact mechanisms can vary. Some may act by inhibiting specific kinases, while others may induce apoptosis through different pathways or destabilize microtubules. nih.govnih.gov For instance, detailed studies on novel indolin-2-one compounds have shown that they can induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of key regulatory proteins like p53, p21, Bax, and Bcl-2. nih.govnih.govmdpi.com
Techniques such as flow cytometry, confocal microscopy, and Western blotting can be used to investigate the effects of these compounds on cellular processes. nih.govnih.gov Molecular docking studies can provide insights into how these molecules bind to their target proteins, helping to explain their inhibitory activity. nih.govnih.govmdpi.com
A thorough understanding of the mechanism of action is essential for the rational design of more effective and safer drugs. It can also help to identify potential biomarkers for patient stratification and to predict potential side effects. By unraveling the intricate biological pathways modulated by this compound and its derivatives, researchers can unlock their full therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
